molecular formula C23H24BrN3O3 B4228642 4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B4228642
M. Wt: 470.4 g/mol
InChI Key: QVYRSVFGPGHECI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multicomponent reactions, often employing Schiff base formation, Hantzsch condensation, or microwave-assisted synthesis methods. For example, Schiff base ligands have been prepared and characterized using various spectroscopic techniques, reflecting the complexity and the necessity of precise conditions for the synthesis of these compounds (Hayvalı, Unver, & Svoboda, 2010).

Molecular Structure Analysis

The molecular structure of compounds within this category is often confirmed through X-ray crystallography, demonstrating complex tautomeric equilibria and crystallization patterns. For instance, the crystal structure analyses of related compounds reveal their crystallization in specific space groups with detailed unit cell parameters, highlighting the importance of molecular geometry and intermolecular interactions (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including electrochemically induced transformations, regiospecific synthesis, and reactions under catalytic conditions. The versatility in chemical behavior underscores the reactivity of the pyrazole and pyran cores under different conditions, leading to a wide array of potential derivatives (Ryzhkova, Ryzhkov, & Elinson, 2020).

Physical Properties Analysis

The physical properties, including the crystalline structure, are pivotal for understanding the stability and solubility of these compounds. Detailed analyses, such as those conducted through X-ray diffraction, provide essential insights into the compounds' physical characteristics, which are crucial for their handling and application in various contexts (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability under different conditions, are integral for predicting the behavior of these compounds in chemical reactions. Studies focusing on the vibrational spectroscopic analysis and density functional theory calculations help in understanding the electronic structure and potential reactivity pathways (Siddekha, Nizam, & Pasha, 2011).

properties

IUPAC Name

4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O3/c1-13-10-17(18(28)11-14(13)2)20-19-21(26-25-20)23(29)27(8-5-9-30-3)22(19)15-6-4-7-16(24)12-15/h4,6-7,10-12,22,28H,5,8-9H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYRSVFGPGHECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=NNC3=C2C(N(C3=O)CCCOC)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 2
Reactant of Route 2
4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 3
Reactant of Route 3
4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 4
Reactant of Route 4
4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 5
Reactant of Route 5
4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 6
4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

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